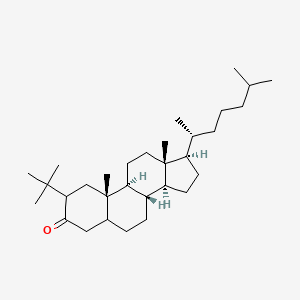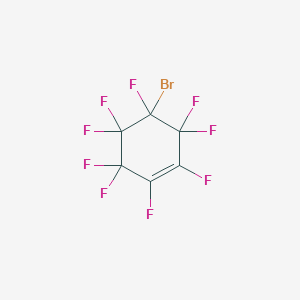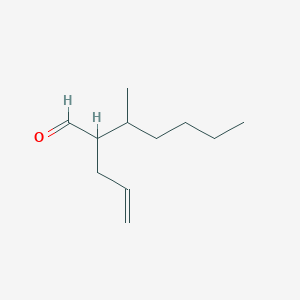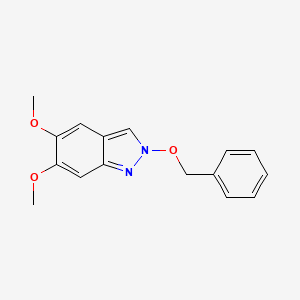![molecular formula C14H14BrN3O3 B14624664 N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea CAS No. 57190-79-1](/img/structure/B14624664.png)
N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromopyridine moiety linked to a phenyl group through an oxygen atom, and further connected to a methoxy-methylurea group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The bromopyridine is then coupled with a phenol derivative through a nucleophilic substitution reaction to form the 6-bromopyridin-2-yloxyphenyl intermediate.
Urea Formation: The final step involves the reaction of the intermediate with methoxy-methylurea under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
化学反応の分析
Types of Reactions
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学的研究の応用
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the methoxy-methylurea group can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Bromopyridin-2-ylmethanol: Shares the bromopyridine moiety but lacks the phenyl and urea groups.
6-Bromo-2-pyridinecarboxaldehyde: Contains the bromopyridine structure but with an aldehyde group instead of the phenyl and urea groups.
Uniqueness
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is unique due to the combination of its bromopyridine, phenyl, and methoxy-methylurea groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
57190-79-1 |
|---|---|
分子式 |
C14H14BrN3O3 |
分子量 |
352.18 g/mol |
IUPAC名 |
3-[4-(6-bromopyridin-2-yl)oxyphenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C14H14BrN3O3/c1-18(20-2)14(19)16-10-6-8-11(9-7-10)21-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
InChIキー |
YXYSREHHUQUWFU-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)

![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)







![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)
